Tris(ethylenediamine)cobalt(III) chloride trihydrate

Description

Historical Context and Discovery in Coordination Chemistry

The discovery and characterization of this compound emerged during a transformative period in inorganic chemistry when the fundamental nature of coordination compounds remained poorly understood. Alfred Werner, working at the University of Zurich in the late 19th and early 20th centuries, first described this complex as part of his systematic investigation into the structure and bonding of transition metal compounds. Werner isolated this salt as distinctive yellow-gold needle-like crystals, which provided the first concrete evidence for his revolutionary coordination theory.

The historical significance of this compound extends beyond its initial discovery to its role in resolving fundamental questions about chemical bonding and molecular geometry. Prior to Werner's work, the prevailing understanding of coordination compounds was based on chain theories that could not adequately explain the observed properties and behaviors of these materials. The synthesis and characterization of this compound provided Werner with a stable, well-defined system that could be subjected to rigorous experimental analysis.

Werner's systematic approach to studying this compound involved extensive crystallographic analysis, conductivity measurements, and chemical reactivity studies. These investigations revealed that the compound exhibited properties inconsistent with linear or chain-like structures, instead supporting a three-dimensional octahedral arrangement around the central cobalt ion. The compound's ability to exist in optically active forms further supported the octahedral model, as this geometry alone could account for the observed chirality.

The broader historical context of this discovery coincided with the emergence of coordination chemistry as a distinct discipline within inorganic chemistry. Werner's work with this compound occurred during a period when the concept of coordination numbers and the distinction between primary and secondary valencies were being established. This compound served as a crucial test case for these emerging theoretical frameworks and provided experimental validation for concepts that would become fundamental to modern coordination chemistry.

Nomenclature and Systematic Classification

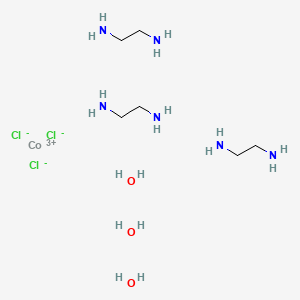

The systematic nomenclature of this compound follows established conventions for coordination compounds, reflecting both the complex cation structure and the associated anions and water molecules. The compound is formally designated as [Co(en)₃]Cl₃·3H₂O, where the square brackets enclose the coordination complex cation, and the components outside the brackets represent the charge-balancing anions and associated water molecules.

Within the systematic naming convention, the central metal ion cobalt exists in the +3 oxidation state, indicated by the Roman numeral III in the compound name. The ethylenediamine ligands, abbreviated as "en" in the chemical formula, function as bidentate chelating agents, meaning each ligand coordinates to the metal center through two donor atoms. The prefix "tris" indicates the presence of three ethylenediamine ligands coordinated to the central cobalt ion.

The complete systematic name incorporates several key structural features that reflect the compound's composition and hydration state. The International Union of Pure and Applied Chemistry nomenclature for this compound is cobalt(3+) tris(ethane-1,2-diamine) trihydrate trichloride, which explicitly identifies the oxidation state of the metal center, the number and type of coordinating ligands, and the associated water molecules and counterions. Alternative systematic names include this compound, which follows more traditional coordination chemistry naming conventions.

The classification of this compound within broader categories of coordination complexes places it among the homoleptic complexes, as all coordinating sites are occupied by the same type of ligand. Additionally, the compound is classified as a Werner-type complex, honoring its historical significance in the development of coordination theory. From a structural perspective, the compound belongs to the octahedral coordination geometry class, with the six nitrogen donor atoms from the three ethylenediamine ligands arranged in an octahedral pattern around the central cobalt ion.

Chemical databases and reference materials employ various identifier systems to catalog this compound systematically. The Chemical Abstracts Service registry number 14883-80-8 provides a unique identifier for the trihydrate form of the compound. Additional chemical identifiers include the InChI key WBMVTRUQSMZIKW-UHFFFAOYSA-K and various database-specific compound identification numbers.

Role in Advancing Werner's Coordination Theory

This compound served as a cornerstone in the development and validation of Werner's coordination theory, providing critical experimental evidence that revolutionized the understanding of coordination compounds. Werner's theoretical framework proposed that transition metals exhibit two distinct types of valencies: primary valency, corresponding to the oxidation state, and secondary valency, representing the coordination number. This compound exemplified these concepts perfectly, with cobalt exhibiting a primary valency of +3 and a secondary valency of 6.

The compound's role in advancing coordination theory was particularly significant in demonstrating the three-dimensional nature of coordination complexes. Prior theories had suggested linear or chain-like arrangements of ligands around metal centers, but the properties of this compound could only be explained by an octahedral geometry. The compound's ability to exist in two enantiomeric forms provided definitive proof of the octahedral arrangement, as this was the only geometry that could account for the observed optical activity.

Werner's systematic investigation of this compound involved multiple experimental approaches that collectively supported his theoretical framework. Conductivity measurements demonstrated that the compound behaved as a 1:3 electrolyte in solution, indicating that three chloride ions were ionic while the ethylenediamine ligands remained coordinated to the metal center. This behavior was consistent with Werner's distinction between primary and secondary valencies and contradicted alternative structural models.

The compound's stability and resistance to ligand substitution reactions provided additional evidence for Werner's coordination theory. Unlike simple salts where anions could be easily displaced, the ethylenediamine ligands in this compound showed remarkable resistance to substitution, indicating their coordination through secondary valencies rather than simple ionic interactions. This stability was attributed to the chelate effect, where bidentate ligands form more stable complexes than monodentate ligands due to entropic factors.

Werner's resolution of this compound into its optical isomers represented a breakthrough in understanding molecular chirality in coordination compounds. The successful separation of the compound into dextrorotatory and levorotatory forms using optically active tartrate salts provided unambiguous evidence for the octahedral geometry and established the foundation for understanding stereochemistry in coordination complexes. This achievement was particularly significant because it demonstrated that coordination compounds could exhibit the same types of isomerism observed in organic compounds, thereby unifying concepts across different areas of chemistry.

The theoretical implications of Werner's work with this compound extended far beyond the specific system studied. The principles established through the investigation of this compound became the foundation for understanding coordination chemistry more broadly, influencing the development of crystal field theory, ligand field theory, and modern bonding theories. The compound's role as a model system for octahedral coordination complexes established precedents for predicting and understanding the properties of countless other coordination compounds.

Properties

IUPAC Name |

cobalt(3+);ethane-1,2-diamine;trichloride;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H8N2.3ClH.Co.3H2O/c3*3-1-2-4;;;;;;;/h3*1-4H2;3*1H;;3*1H2/q;;;;;;+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBMVTRUQSMZIKW-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.C(CN)N.C(CN)N.O.O.O.[Cl-].[Cl-].[Cl-].[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H30Cl3CoN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagent Preparation

-

Cobalt(II) chloride hexahydrate : 12.0 g dissolved in 35 mL distilled water.

-

Ethylenediamine (en) : 9.0 mL added to 25 mL pre-chilled water to mitigate exothermic reactions.

-

Hydrochloric acid (6 M) : 8.5 mL to acidify the solution.

-

Hydrogen peroxide (30%) : 10.0 mL as an oxidizing agent.

Reaction Steps

-

Dissolution of Cobalt(II) Salt : CoCl₂·6H₂O is dissolved in water under stirring, forming a pink solution.

-

Ligand Addition : Ethylenediamine is introduced dropwise, resulting in a dark blue solution due to the formation of cobalt(II)-ethylenediamine complexes.

-

Acidification : HCl is added to maintain a pH conducive to oxidation (typically <3)17.

-

Oxidation : H₂O₂ is introduced to oxidize Co(II) to Co(III). The reaction is exothermic, requiring temperature control (40–60°C) to prevent ligand decomposition7.

-

Crystallization : The solution is cooled to 0–5°C, yielding orange-yellow crystals of [Co(en)₃]Cl₃·3H₂O after 24–48 hours.

Yield : 95% under optimized conditions.

Alternative Oxidation Methods

Air Oxidation

In industrial-scale syntheses, air or oxygen purging replaces H₂O₂ as the oxidizer. This method avoids peroxo intermediate formation but requires prolonged reaction times (24–72 hours). The overall reaction is:

Advantages : Cost-effective for bulk production.

Disadvantages : Lower yield (80–85%) due to competing side reactions.

Electrochemical Oxidation

Rarely employed, this method uses an applied potential to oxidize Co(II) to Co(III) in situ. While avoiding chemical oxidants, it necessitates specialized equipment and is limited to small-scale syntheses.

Byproduct Formation and Mitigation

A minor byproduct, [Co(en)₂Cl(H₂NCH₂CH₂NH₃)]Cl₃, forms when ethylenediamine acts as a monodentate ligand due to protonation at high HCl concentrations. Mitigation strategies include:

-

Controlled Acid Addition : Maintaining HCl concentration below 2 M.

Crystallization and Hydration Control

The trihydrate form crystallizes preferentially at 0–5°C. Anhydrous [Co(en)₃]Cl₃ can be obtained by:

-

Dehydration : Heating the trihydrate at 110°C under vacuum.

-

Solvent Exchange : Recrystallization from anhydrous ethanol.

Characterization Data :

| Property | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | C2/c | |

| Unit Cell Parameters | a = 19.93 Å, b = 9.33 Å, c = 19.09 Å | |

| Hydration Stability | Stable at RH < 40% |

Scalability and Industrial Production

Large-scale synthesis (≥1 kg) employs continuous stirred-tank reactors (CSTRs) with automated pH and temperature control. Key parameters include:

Chemical Reactions Analysis

Tris(ethylenediamine)cobalt(III) chloride trihydrate undergoes several types of chemical reactions, including:

Oxidation and Reduction: The cobalt center can undergo redox reactions, where cobalt(III) can be reduced to cobalt(II) and vice versa.

Substitution: The ethylenediamine ligands can be substituted with other ligands under specific conditions.

Complexation: The compound can form complexes with other metal ions or ligands.

Common reagents used in these reactions include hydrochloric acid, various cobalt salts, and oxidizing agents like air or oxygen. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Coordination Chemistry

Synthesis and Structure:

Tris(ethylenediamine)cobalt(III) chloride trihydrate is synthesized through the oxidation of cobalt(II) salts in the presence of ethylenediamine. The resulting complex features an octahedral geometry around the cobalt center, which is crucial for its stability and reactivity in various chemical environments .

Stability and Isomerism:

The compound exhibits significant stability due to the chelation effect of ethylenediamine ligands. It can exist in different stereoisomeric forms, such as Δ and Λ, which are important for studies involving chirality in coordination complexes. These isomers can be resolved using chiral agents, making them useful in asymmetric synthesis .

Biological Applications

Antimicrobial Activity:

Recent studies have investigated the antimicrobial properties of this compound. The complex has shown promising activity against various bacterial strains, suggesting potential applications in medical therapeutics . The mechanism appears to be linked to the enhanced permeability of the complex through cell membranes, influenced by its lipophilicity and enantiomeric purity .

Cell Culture and Modification:

In cell biology, this compound is utilized for modifying cell environments and studying cellular responses to metal ions. Its ability to interact with biological molecules makes it a valuable tool in biochemical assays and cellular studies .

Analytical Chemistry

Nuclear Magnetic Resonance Studies:

Cobalt-59 NMR spectroscopy has been employed to study the structural properties of this compound. Research indicates that dehydration affects the NMR properties slightly but retains the overall structural integrity of the cation . This capability allows for detailed investigations into coordination chemistry and structural dynamics.

X-ray Crystallography:

The crystalline structure of this compound has been elucidated using X-ray diffraction techniques, confirming its octahedral geometry and providing insights into bond lengths and angles within the complex. Such data are essential for understanding the interactions between metal centers and ligands in coordination compounds .

Material Science

Catalysis:

this compound has been explored as a catalyst in various organic reactions due to its unique electronic properties. Its ability to stabilize different oxidation states allows it to facilitate electron transfer processes effectively .

Hydration Studies:

The compound serves as an ideal model for studying hydration phenomena in coordination complexes. Solid-state NMR studies have revealed detailed information about water molecule positioning within the crystal lattice, enhancing our understanding of solvent interactions in metal complexes .

Chemical Education

Demonstrations in Inorganic Chemistry:

Due to its striking color and well-defined structure, this compound is often used as a demonstration compound in inorganic chemistry education. It provides a tangible example of coordination chemistry principles, including ligand exchange and stereochemistry.

Mechanism of Action

The mechanism by which tris(ethylenediamine)cobalt(III) chloride trihydrate exerts its effects involves its ability to form stable complexes with various ligands. The cobalt center can interact with different molecular targets, facilitating catalytic reactions or forming stable complexes with biomolecules. The pathways involved in these interactions are often related to the coordination chemistry of cobalt and the specific ligands present.

Comparison with Similar Compounds

Structural and Functional Data Tables

Table 1: Key Properties of Tris(ethylenediamine) Complexes

Biological Activity

Tris(ethylenediamine)cobalt(III) chloride trihydrate, commonly referred to as [Co(en)₃]Cl₃·3H₂O, is a coordination complex that has garnered attention in various fields, including biochemistry and medicinal chemistry. This compound is notable for its structural properties and biological activities, particularly its interactions with biological molecules and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of a cobalt ion coordinated to three ethylenediamine (en) ligands, forming a stable octahedral complex. The molecular formula is C₆H₃₀Cl₃CoN₆O₃, with a molecular weight of approximately 399.63 g/mol. The cobalt ion exhibits a +3 oxidation state, which is crucial for its biological activity.

Crystal Structure

The crystal structure of [Co(en)₃]Cl₃·3H₂O has been determined using X-ray diffraction techniques. It crystallizes in the trigonal space group P3c1, with the cobalt center displaying distorted octahedral geometry due to the chelation by the bidentate ethylenediamine ligands. The distances between Co-N range from 1.947 to 1.981 Å, while the N-Co-N angles are approximately 85° within the chelate rings .

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃₀Cl₃CoN₆O₃ |

| Molecular Weight | 399.63 g/mol |

| Crystal System | Trigonal |

| Space Group | P3c1 |

| Co-N Bond Length | 1.947 - 1.981 Å |

Biological Activity

The biological activity of this compound has been investigated in various contexts, including its effects on cellular processes and potential applications in cancer therapy.

Anticancer Properties

Research indicates that [Co(en)₃]Cl₃·3H₂O exhibits significant cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .

Interaction with DNA

The interaction of [Co(en)₃]Cl₃·3H₂O with DNA has also been explored. The complex can intercalate into DNA strands, disrupting normal cellular functions and promoting cytotoxic effects. Studies using spectroscopic techniques have shown that the binding affinity of this complex to DNA is influenced by factors such as pH and ionic strength .

Case Studies

- Cytotoxicity Assays : A study evaluated the cytotoxic effects of [Co(en)₃]Cl₃·3H₂O on various cancer cell lines using MTT assays. Results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM across different cell lines.

- DNA Binding Studies : Another investigation utilized UV-Vis spectroscopy to assess the binding interaction between [Co(en)₃]Cl₃·3H₂O and calf thymus DNA. The study found an increase in absorbance at specific wavelengths, indicating strong binding affinity.

Q & A

Q. What statistical approaches validate reproducibility in crystallographic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.